molecular formula C21H19NO5S B2881588 Ethyl 2-anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate CAS No. 428839-91-2

Ethyl 2-anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B2881588
CAS No.: 428839-91-2
M. Wt: 397.45
InChI Key: JPQILKKBPBXRTK-SFQUDFHCSA-N
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Description

Ethyl 2-anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles known for their diverse chemical properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiophene Core: The thiophene core can be synthesized via a Gewald reaction, which involves the condensation of a ketone (such as ethyl cyanoacetate) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.

    Introduction of the Aniline Group: The aniline group can be introduced through a nucleophilic substitution reaction where an aniline derivative reacts with a suitable electrophile on the thiophene ring.

    Formation of the Benzylidene Group: The benzylidene group is typically formed via a condensation reaction between a hydroxy-methoxybenzaldehyde and the thiophene derivative.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the thiophene ring, potentially converting it to a hydroxyl group.

    Substitution: The aniline and benzylidene groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, Ethyl 2-anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate is investigated for its potential pharmacological properties. Compounds with similar structures have shown promise as anti-inflammatory, antimicrobial, and anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the aniline and benzylidene groups suggests potential interactions with nucleophilic sites in proteins or DNA, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-anilino-4-oxo-4,5-dihydro-3-thiophenecarboxylate:

    2-Anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester, affecting its solubility and reactivity.

Uniqueness

Ethyl 2-anilino-5-(3-hydroxy-4-methoxybenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate stands out due to its combination of functional groups, which confer unique chemical properties and potential applications. The presence of both aniline and benzylidene groups, along with the thiophene core, makes it a versatile compound for various scientific and industrial uses.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl (5E)-4-hydroxy-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c1-3-27-21(25)18-19(24)17(12-13-9-10-16(26-2)15(23)11-13)28-20(18)22-14-7-5-4-6-8-14/h4-12,23-24H,3H2,1-2H3/b17-12+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKUMZSSQQMVKZ-UBLAJHMLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OC)O)SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C\C2=CC(=C(C=C2)OC)O)/SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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